molecular formula C13H17N3O2 B6469810 4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide CAS No. 2640815-46-7

4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide

Cat. No.: B6469810
CAS No.: 2640815-46-7
M. Wt: 247.29 g/mol
InChI Key: QFDSFXODRBKAKP-UHFFFAOYSA-N
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Description

4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and an azetidine moiety

Mechanism of Action

Target of Action

Similar compounds have been found to be active againstMycobacterium tuberculosis .

Mode of Action

It is mentioned that a similar pyridine carboxamide derivative, mmv687254, inhibits the growth ofM. tuberculosis in a bacteriostatic manner . This suggests that 4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide may also interact with its target to inhibit bacterial growth.

Biochemical Pathways

tuberculosis growth by inducing autophagy . This could suggest that this compound might also affect similar pathways.

Result of Action

tuberculosis growth in macrophages in a bactericidal manner . This suggests that this compound might have similar effects.

Action Environment

tuberculosis suggests that they may be stable and effective in the intracellular environment of macrophages .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through cytotoxicity studies on cells . The results of these studies indicate that the compounds are non-toxic to human cells .

Future Directions

The future directions in the research of similar compounds often involve the design and synthesis of new derivatives with improved anti-tubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Attachment of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

    Coupling with Pyridine Derivative: The azetidine derivative is then coupled with a pyridine-2-carboxamide precursor through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-carboxamide, share structural similarities and may exhibit similar biological activities.

    Pyridine Derivatives: Other pyridine-based compounds, such as pyridine-2-carboxamide, also share structural features and may have comparable applications.

Uniqueness

4-[(1-cyclobutylazetidin-3-yl)oxy]pyridine-2-carboxamide is unique due to the presence of both the azetidine and cyclobutyl groups, which confer distinct chemical and biological properties. This combination of structural features may result in unique reactivity and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

4-(1-cyclobutylazetidin-3-yl)oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-13(17)12-6-10(4-5-15-12)18-11-7-16(8-11)9-2-1-3-9/h4-6,9,11H,1-3,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDSFXODRBKAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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